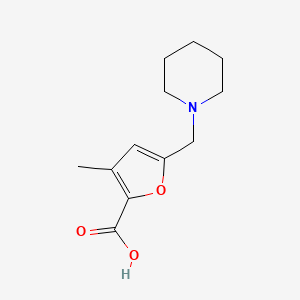
3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a heterocyclic organic compound that features a furan ring substituted with a piperidin-1-ylmethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a piperidine derivative. The reaction can be carried out using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-ylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group may enhance binding affinity and specificity, while the furan ring and carboxylic acid group contribute to the overall pharmacokinetic properties. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Piperidin-1-ylmethyl-furan-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide: Contains a carbohydrazide group instead of a carboxylic acid group.
Uniqueness
3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding interactions and overall pharmacological profile, making it distinct from other similar compounds.
Propiedades
Número CAS |
462068-63-9 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-9-7-10(16-11(9)12(14)15)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,15) |
Clave InChI |
JTOFFXKPINLCFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)CN2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


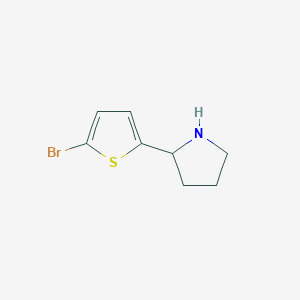

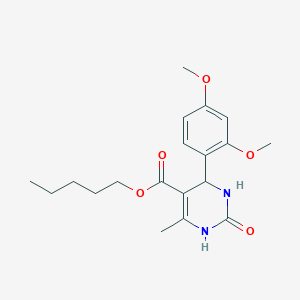
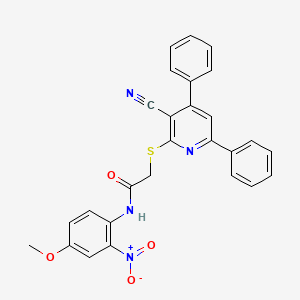
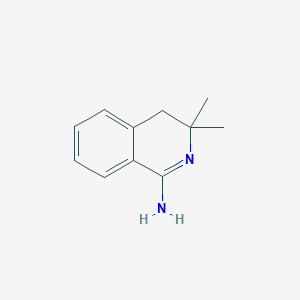
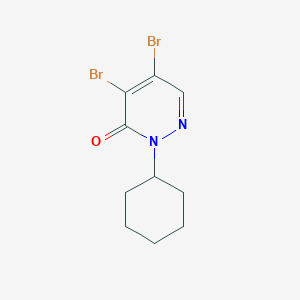
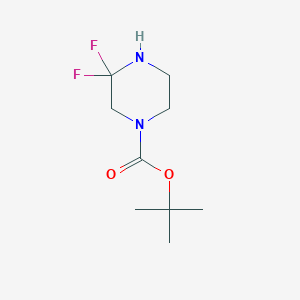
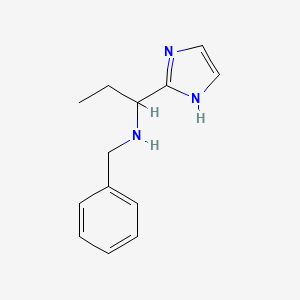
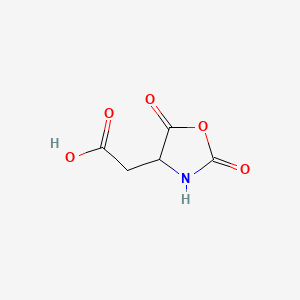
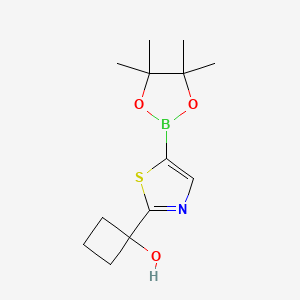
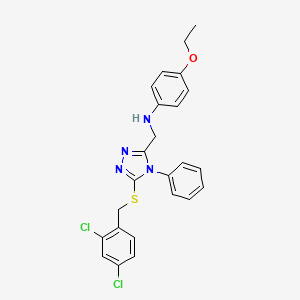
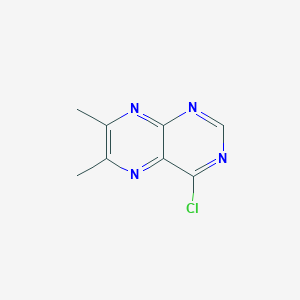
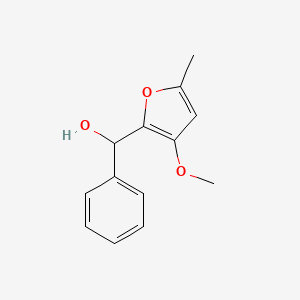
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
